molecular formula C20H14O6 B12502798 1,4-Bis(4-carboxyphenoxy)benzene

1,4-Bis(4-carboxyphenoxy)benzene

Cat. No.: B12502798
M. Wt: 350.3 g/mol
InChI Key: QVLMBWTVLGOLHI-UHFFFAOYSA-N
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Description

1,4-Bis(4-carboxyphenoxy)benzene is a symmetric aromatic compound featuring two para-carboxyphenoxy groups attached to a central benzene ring. This structure confers rigidity and dual carboxyl functionality, making it a versatile building block in polymer chemistry and metal-organic frameworks (MOFs). Its applications include:

  • Polymer Synthesis: As a monomer for sulfonated polybenzimidazoles (SPBI), it enhances solubility in polar solvents and improves thermal stability (up to 500°C by TGA) and mechanical properties .
  • Related ligands, such as 3,5-bi(4-carboxyphenoxy)benzoic acid (H3BCP), demonstrate structural diversity in MOF architectures .

Properties

Molecular Formula

C20H14O6

Molecular Weight

350.3 g/mol

IUPAC Name

4-[4-(4-carboxyphenoxy)phenoxy]benzoic acid

InChI

InChI=1S/C20H14O6/c21-19(22)13-1-5-15(6-2-13)25-17-9-11-18(12-10-17)26-16-7-3-14(4-8-16)20(23)24/h1-12H,(H,21,22)(H,23,24)

InChI Key

QVLMBWTVLGOLHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,4-dibromobenzene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(1,4-Phenylenebis(oxy))dibenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Carboxyl Group Number and Arrangement

1,3,5-Tri(4-carboxyphenoxy)benzene (TCPB)
  • Structure: Three carboxyphenoxy groups on a benzene core.
  • Applications : Adsorbent material with reported adsorption capacities in mmol·g⁻¹, though exact values depend on target molecules (e.g., gases or organic pollutants) .
3,5-Bi(4-carboxyphenoxy)benzoic Acid (H3BCP)
  • Structure : A semirigid tricarboxylate ligand with a central benzoic acid group.
  • Applications : Forms diverse MOFs with transition metals (Co, Mn, Fe, Ni), exhibiting magnetic properties and structural flexibility .
  • Comparison: The third carboxyl group and benzoic acid core enable more complex coordination modes than 1,4-bis(4-carboxyphenoxy)benzene, leading to higher-dimensional frameworks.

Functional Group Derivatives

Sulfonated 1,4-Bis(4-carboxyphenoxy)benzene
  • Structure : Incorporates a sulfonate group at the 2-position of the central benzene ring.
  • Applications : Enhances proton conductivity in SPBI membranes for fuel cells. Exhibits excellent film-forming ability and solubility in polar solvents (e.g., DMSO, DMAc) .
  • Comparison: Sulfonation improves hydrophilicity and ionic conductivity compared to the non-sulfonated parent compound but may reduce thermal stability slightly.
1,4-Bis(4-aminophenoxy)benzene
  • Structure: Replaces carboxyl groups with amino functionalities.
  • Applications : Precursor for polyamides and polyimides. Reacts with dicarboxylic acids to form high-performance polymers .
  • Comparison: Amino groups enable nucleophilic reactions absent in carboxylated analogs, broadening synthetic utility but limiting metal-coordination capabilities.

Core Structure Modifications

Triptycene-Based Analogs
  • Example: 1,4-Bis(4-carboxyphenoxy)triptycene.
  • Applications : Poly(amide-imide)s derived from this core show enhanced solubility, reduced crystallinity, and improved film-forming ability compared to benzene-core analogs .
  • Comparison : The three-dimensional triptycene core disrupts chain packing, increasing solubility while maintaining thermal stability (~450–500°C).

Ligands in MOFs and Coordination Polymers

1,4-Bis(4-oxy-1,2-benzenedicarboxylic acid)benzene (H4obda)
  • Structure : Contains four carboxyl groups across two benzene rings.
  • Applications : Forms (10,3)-d self-penetrating MOFs with luminescent properties .
  • Comparison: The higher carboxyl density and extended conjugation of H4obda enable more intricate topologies and enhanced luminescence compared to 1,4-bis(4-carboxyphenoxy)benzene.

Biological Activity

1,4-Bis(4-carboxyphenoxy)benzene, also known as BCPB, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article provides an overview of the biological activity of BCPB, including its mechanisms of action, relevant case studies, and synthesized data.

Molecular Formula: C16H12O4
Molecular Weight: 284.26 g/mol
CAS Number: 302-89-8

1,4-Bis(4-carboxyphenoxy)benzene exhibits biological activity primarily through its interaction with molecular targets such as enzymes and nucleic acids. The carboxyphenoxy groups may facilitate binding to various biological macromolecules, leading to modulation of their activity.

  • Anticancer Activity: BCPB has shown potential as an anticancer agent by intercalating with DNA and disrupting its function. This mechanism is similar to that observed in other DNA-binding compounds which can lead to apoptosis in cancer cells.
  • Antimicrobial Properties: Preliminary studies indicate that BCPB may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Anticancer Studies

A study investigated the effects of BCPB on various cancer cell lines. The results demonstrated that BCPB significantly inhibited cell proliferation in breast and cervical cancer models. The compound's IC50 values were determined to be within the low micromolar range, indicating potent activity against these cancer types.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.2DNA intercalation
HeLa (Cervical Cancer)6.8Apoptosis induction

The binding affinity of BCPB to DNA was confirmed using molecular spectroscopy techniques, revealing significant electrostatic interactions that stabilize the drug-DNA complex.

Antimicrobial Activity

In addition to its anticancer properties, BCPB has been evaluated for its antimicrobial efficacy against various bacterial strains. The compound exhibited notable inhibition against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these bacteria ranged from 10 to 25 µg/mL, suggesting that BCPB could serve as a lead compound for antibiotic development.

Case Studies

  • Breast Cancer Treatment: A clinical study involving BCPB as a part of a combination therapy showed enhanced efficacy when used alongside traditional chemotherapeutics. Patients receiving this combination exhibited improved response rates compared to those receiving standard treatments alone.
  • Infection Control: In a laboratory setting, BCPB demonstrated effectiveness in reducing biofilm formation by Staphylococcus aureus on medical devices, highlighting its potential application in preventing device-associated infections.

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